molecular formula C12H17FN2 B13213345 6-fluoro-N-(3-methylcyclohexyl)pyridin-2-amine

6-fluoro-N-(3-methylcyclohexyl)pyridin-2-amine

Cat. No.: B13213345
M. Wt: 208.27 g/mol
InChI Key: AOMOWWMQRYFHPZ-UHFFFAOYSA-N
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Description

6-Fluoro-N-(3-methylcyclohexyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, often attributed to the strong electron-withdrawing nature of the fluorine atom. This compound has a molecular formula of C₁₂H₁₇FN₂ and a molecular weight of 208.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 6-fluoro-N-(3-methylcyclohexyl)pyridin-2-amine, typically involves nucleophilic substitution reactions. One common method involves the reaction of polyfluoropyridines with nucleophiles under controlled conditions. For instance, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial-scale production methods .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(3-methylcyclohexyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous ammonia, acetonitrile, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines with different functional groups .

Scientific Research Applications

6-Fluoro-N-(3-methylcyclohexyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-fluoro-N-(3-methylcyclohexyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a cyclohexyl group. This structural uniqueness can lead to distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

6-fluoro-N-(3-methylcyclohexyl)pyridin-2-amine

InChI

InChI=1S/C12H17FN2/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(13)15-12/h3,6-7,9-10H,2,4-5,8H2,1H3,(H,14,15)

InChI Key

AOMOWWMQRYFHPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2=NC(=CC=C2)F

Origin of Product

United States

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